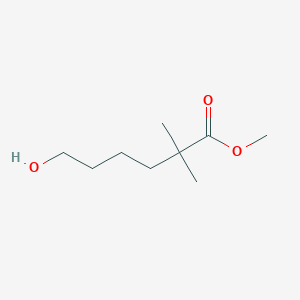
Methyl 6-hydroxy-2,2-dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-hydroxy-2,2-dimethylhexanoate: is an organic compound with the molecular formula C9H18O3. It is characterized by a hydroxyl group (-OH) and an ester functional group (-COOCH3) attached to a branched carbon chain
Synthetic Routes and Reaction Conditions:
Hydroxylation of Methyl 2,2-dimethylhexanoate: This method involves the hydroxylation of methyl 2,2-dimethylhexanoate using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) under acidic or neutral conditions.
Grignard Reaction: Another approach is the Grignard reaction, where methyl magnesium bromide (CH3MgBr) reacts with 2,2-dimethylhexanoic acid to form the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group into a hydrogen atom, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4), and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids, and aldehydes.
Reduction: Alcohols.
Substitution: Halides and alkyl derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 6-hydroxy-2,2-dimethylhexanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its therapeutic potential in drug development, particularly in the design of new medications. Industry: It is utilized in the production of various industrial chemicals and materials, such as plasticizers and lubricants.
Mécanisme D'action
The mechanism by which methyl 6-hydroxy-2,2-dimethylhexanoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Methyl 2,2-dimethylhexanoate: Lacks the hydroxyl group present in methyl 6-hydroxy-2,2-dimethylhexanoate.
Methyl 6-hydroxyhexanoate: Similar structure but without the additional methyl group at the 2-position.
Methyl hexanoate: A straight-chain ester without hydroxyl or additional methyl groups.
Uniqueness: this compound is unique due to its branched structure and the presence of both hydroxyl and ester groups, which contribute to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H18O3 |
|---|---|
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
methyl 6-hydroxy-2,2-dimethylhexanoate |
InChI |
InChI=1S/C9H18O3/c1-9(2,8(11)12-3)6-4-5-7-10/h10H,4-7H2,1-3H3 |
Clé InChI |
DRFURSTUCIMADN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


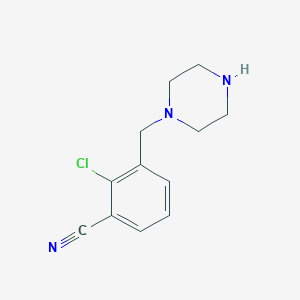
![7H-Pyrido[2,3-c]carbazole](/img/structure/B15363808.png)
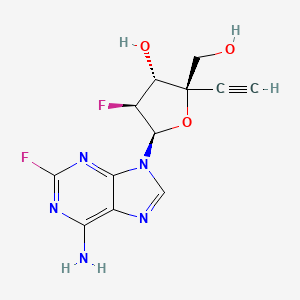
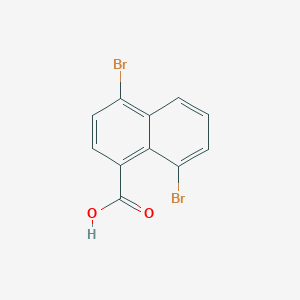
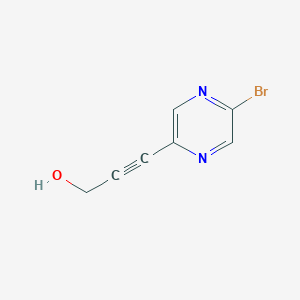
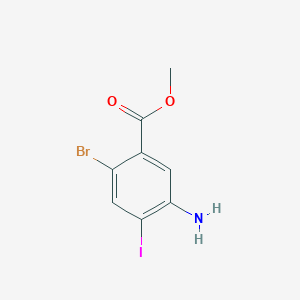
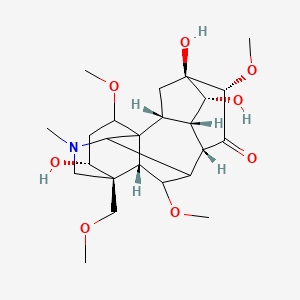

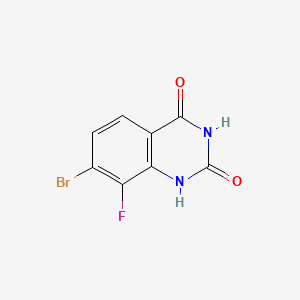
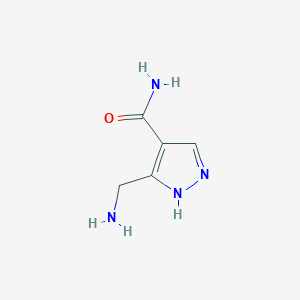
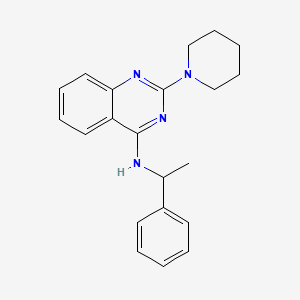
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate hydrochloride](/img/structure/B15363869.png)
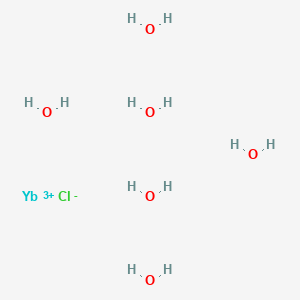
![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}indazole](/img/structure/B15363880.png)
